molecular formula C20H15BrO3 B10873926 Benzhydryl 5-bromo-2-hydroxybenzoate

Benzhydryl 5-bromo-2-hydroxybenzoate

Cat. No.: B10873926
M. Wt: 383.2 g/mol
InChI Key: OFXHQCUKCWCWDF-UHFFFAOYSA-N
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Description

Benzhydryl 5-bromo-2-hydroxybenzoate is an organic compound that belongs to the class of benzhydryl esters It is characterized by the presence of a benzhydryl group attached to a 5-bromo-2-hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 5-bromo-2-hydroxybenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with benzhydrol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzhydrol and 5-bromo-2-hydroxybenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water, typically under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzhydryl derivatives.

    Oxidation: Benzhydryl 5-bromo-2-hydroxybenzaldehyde or benzhydryl 5-bromo-2-hydroxybenzoic acid.

    Ester Hydrolysis: Benzhydrol and 5-bromo-2-hydroxybenzoic acid.

Scientific Research Applications

Benzhydryl 5-bromo-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzhydryl 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the 5-bromo-2-hydroxybenzoate moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzhydryl 5-chloro-2-hydroxybenzoate
  • Benzhydryl 5-fluoro-2-hydroxybenzoate
  • Benzhydryl 5-iodo-2-hydroxybenzoate

Uniqueness

Benzhydryl 5-bromo-2-hydroxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C20H15BrO3

Molecular Weight

383.2 g/mol

IUPAC Name

benzhydryl 5-bromo-2-hydroxybenzoate

InChI

InChI=1S/C20H15BrO3/c21-16-11-12-18(22)17(13-16)20(23)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,22H

InChI Key

OFXHQCUKCWCWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

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